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Compound of Interest

Compound Name: 4-O-Galloylalbiflorin

Cat. No.: B15595248 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-O-Galloylalbiflorin is a naturally occurring monoterpene glycoside, a derivative of albiflorin

isolated from plants of the Paeonia genus, commonly known as peonies. These plants have a

long history of use in traditional medicine, and their chemical constituents are of significant

interest to researchers in drug discovery and natural product chemistry. The galloyl moiety

attached to the albiflorin core is expected to influence its biological activity. Nuclear Magnetic

Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural

elucidation of such complex natural products. This application note provides a comprehensive

overview and detailed protocols for the structural analysis of 4-O-Galloylalbiflorin using a

suite of NMR experiments.

While specific NMR data for 4-O-Galloylalbiflorin is not widely available in the public domain,

this document outlines the established methodologies used for the structural characterization of

similar galloylated monoterpene glycosides. The protocols and data presentation formats

provided herein serve as a guide for researchers undertaking the structural analysis of 4-O-
Galloylalbiflorin or related natural products.

Principle of NMR-Based Structural Elucidation
The structural analysis of a molecule like 4-O-Galloylalbiflorin by NMR spectroscopy involves

a systematic approach:
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One-Dimensional (1D) NMR: ¹H and ¹³C NMR spectra provide initial information about the

number and types of protons and carbons in the molecule.

Two-Dimensional (2D) NMR: A series of 2D NMR experiments, including COSY, HSQC,

HMBC, and NOESY, are employed to establish connectivity between atoms and determine

the relative stereochemistry.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings,

revealing adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-

carbon (¹H-¹³C) pairs.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds apart, crucial for assembling the molecular

skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of

protons, which is vital for determining the relative stereochemistry and conformation of the

molecule.

Hypothetical NMR Data for 4-O-Galloylalbiflorin
The following tables present hypothetical but realistic ¹H and ¹³C NMR data for 4-O-
Galloylalbiflorin, based on the known chemical shifts of albiflorin and a galloyl moiety. These

tables are for illustrative purposes to demonstrate the expected data and its organization.

Table 1: Hypothetical ¹H NMR Data for 4-O-Galloylalbiflorin (500 MHz, CD₃OD)
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Position δH (ppm) Multiplicity J (Hz)

Albiflorin Moiety

1 5.85 d 6.0

3α 2.15 m

3β 2.30 m

4 5.50 dd 8.0, 3.0

5 3.10 m

7α 2.25 m

7β 2.45 m

8 4.90 d 12.0

8' 4.75 d 12.0

10 1.45 s

Glucose Moiety

1' 4.40 d 7.5

2' 3.30 t 8.0

3' 3.45 t 8.5

4' 3.35 t 9.0

5' 3.50 m

6'a 3.80 dd 12.0, 2.5

6'b 3.65 dd 12.0, 5.5

Galloyl Moiety

2'', 6'' 7.10 s

Table 2: Hypothetical ¹³C NMR Data for 4-O-Galloylalbiflorin (125 MHz, CD₃OD)
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Position δC (ppm)

Albiflorin Moiety

1 97.0

2 110.0

3 40.5

4 75.0

5 45.0

6 205.0

7 38.0

8 70.0

9 85.0

10 22.0

Benzoyl Group

C=O 168.0

1''' 131.0

2''', 6''' 130.5

3''', 5''' 129.5

4''' 134.0

Glucose Moiety

1' 102.0

2' 75.5

3' 78.0

4' 71.5

5' 77.5
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6' 62.5

Galloyl Moiety

C=O 166.0

1'' 122.0

2'', 6'' 110.0

3'', 5'' 146.0

4'' 140.0

Experimental Protocols
Sample Preparation

Dissolution: Accurately weigh approximately 5-10 mg of purified 4-O-Galloylalbiflorin.

Solvent: Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., methanol-d₄

(CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical and should be

based on the solubility of the compound.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Transfer: Transfer the solution to a 5 mm NMR tube.

Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into

the NMR tube to remove any particulate matter.

NMR Data Acquisition
All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or

higher) equipped with a cryoprobe for enhanced sensitivity.

1. ¹H NMR Spectroscopy

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
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Spectral Width: 12-16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay (d1): 2-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

Temperature: 298 K.

2. ¹³C NMR Spectroscopy

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker

instruments).

Spectral Width: 200-240 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

Temperature: 298 K.

3. 2D COSY (¹H-¹H Correlation Spectroscopy)

Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

Spectral Width (F1 and F2): 12-16 ppm.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 2-8.

Relaxation Delay (d1): 1.5-2.0 seconds.

4. 2D HSQC (Heteronuclear Single Quantum Coherence)
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Pulse Program: Edited HSQC with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker

instruments) to differentiate between CH, CH₂, and CH₃ groups.

Spectral Width (F2 - ¹H): 12-16 ppm.

Spectral Width (F1 - ¹³C): 180-220 ppm.

Number of Increments (F1): 128-256.

Number of Scans per Increment: 4-16.

Relaxation Delay (d1): 1.5-2.0 seconds.

¹J(CH) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf' on Bruker instruments).

Spectral Width (F2 - ¹H): 12-16 ppm.

Spectral Width (F1 - ¹³C): 200-240 ppm.

Number of Increments (F1): 256-512.

Number of Scans per Increment: 16-64.

Relaxation Delay (d1): 1.5-2.0 seconds.

Long-Range Coupling Constant (ⁿJ(CH)): Optimized for a range of long-range couplings,

typically 8 Hz.

6. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

Pulse Program: Gradient-selected NOESY (e.g., 'noesygpph' on Bruker instruments).

Spectral Width (F1 and F2): 12-16 ppm.

Mixing Time (d8): 300-800 ms (a range of mixing times may be necessary).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15595248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Number of Increments (F1): 256-512.

Number of Scans per Increment: 16-64.

Relaxation Delay (d1): 2.0-3.0 seconds.

Data Processing and Interpretation
Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays

(FIDs) to obtain the NMR spectra.

Phasing and Baseline Correction: Manually phase the spectra and apply automatic baseline

correction.

Referencing: Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent

peak.

Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals.

Analysis of 2D Spectra:

COSY: Trace the ¹H-¹H coupling networks to identify spin systems.

HSQC: Assign protons to their directly attached carbons.

HMBC: Connect the spin systems and quaternary carbons to build the molecular skeleton.

A key expected HMBC correlation would be from the H-4 proton of the albiflorin moiety to

the carbonyl carbon of the galloyl group, confirming the ester linkage.

NOESY: Identify through-space correlations to determine the relative stereochemistry of

chiral centers and the conformation of the glycosidic linkage.

Visualization of Workflow and Structural
Correlations
The following diagrams illustrate the experimental workflow and the key correlations used in the

structural elucidation of 4-O-Galloylalbiflorin.
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Caption: Experimental workflow for the structural analysis of 4-O-Galloylalbiflorin by NMR

spectroscopy.
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Caption: Logical relationships of NMR experiments for elucidating the structure of 4-O-
Galloylalbiflorin.

Conclusion
The structural elucidation of 4-O-Galloylalbiflorin can be unequivocally achieved through a

systematic application of 1D and 2D NMR spectroscopic techniques. The protocols and

methodologies outlined in this application note provide a robust framework for researchers to
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obtain high-quality NMR data and confidently determine the chemical structure and

stereochemistry of this and other related natural products. This detailed structural information is

fundamental for understanding its bioactivity and potential for drug development.

To cite this document: BenchChem. [Application Note: Structural Analysis of 4-O-
Galloylalbiflorin Using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15595248#nmr-spectroscopy-for-structural-analysis-
of-4-o-galloylalbiflorin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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